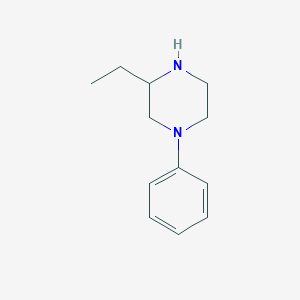

3-Ethyl-1-phenylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

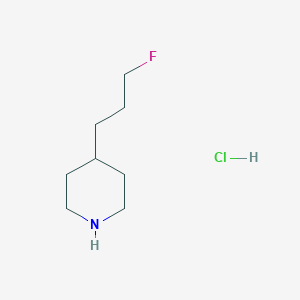

3-Ethyl-1-phenylpiperazine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of phenylpiperazine derivatives, which includes 3-Ethyl-1-phenylpiperazine, has been reported in the literature . These derivatives were synthesized through sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis(2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .Molecular Structure Analysis

The molecular structure of 3-Ethyl-1-phenylpiperazine consists of a piperazine ring, which is a heterocyclic amine, with an ethyl group and a phenyl group attached .Physical And Chemical Properties Analysis

3-Ethyl-1-phenylpiperazine is a liquid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results .Wissenschaftliche Forschungsanwendungen

Acaricidal Activity

Phenylpiperazine derivatives, including 3-Ethyl-1-phenylpiperazine, have been synthesized and assessed for their acaricidal activity . These compounds have shown significant activity against various species of mites, such as Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri . This makes them potential candidates for the development of new acaricides.

Synthesis of New Derivatives

The structure of 3-Ethyl-1-phenylpiperazine allows for the synthesis of new derivatives through various chemical reactions . These derivatives can then be evaluated for different biological activities, expanding the potential applications of the parent compound .

Serotonin Receptor Modulation

While there is limited published research specifically on 3-Ethyl-1-phenylpiperazine, its chemical structure shares similarities with other piperazine derivatives known to interact with serotonin receptors. These receptors are involved in various physiological processes, including mood, cognition, and appetite.

Potential Antidepressant and Anxiolytic Effects

Some piperazine derivatives have been explored for their potential antidepressant and anxiolytic (anti-anxiety) properties due to their interactions with serotonin and other neurotransmitter systems. As 3-Ethyl-1-phenylpiperazine shares structural similarities with these compounds, it could potentially exhibit similar effects.

Potential Anticonvulsant Activity

Specific piperazine derivatives have been investigated for their anticonvulsant potential, suggesting their possible use in epilepsy treatment. Given the structural similarities, 3-Ethyl-1-phenylpiperazine might also possess anticonvulsant properties.

Improvement of Pharmacological and Pharmacokinetic Profiles

The presence of two heteroatoms (nitrogen) in the piperazine ring can improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines . These nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that piperazine derivatives, to which 3-ethyl-1-phenylpiperazine belongs, have a broad range of pharmacological properties

Mode of Action

Piperazine derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . The specific interactions and resulting changes caused by 3-Ethyl-1-phenylpiperazine remain to be elucidated.

Biochemical Pathways

Phenylpiperazine derivatives have been shown to suppress proliferation and induce apoptosis in human cervical cancer hela cells through oxidative stress mediated intrinsic mitochondrial pathway

Result of Action

Related compounds have been shown to have anti-proliferative effects and induce apoptosis in certain cell lines

Eigenschaften

IUPAC Name |

3-ethyl-1-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-11-10-14(9-8-13-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNUTDUEVHRPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1-phenylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(2-methy lprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2878913.png)

![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)

![2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid](/img/structure/B2878918.png)

![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)

![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2878922.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)

![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878929.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2878931.png)

![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2878934.png)

![5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2878935.png)